![molecular formula C7H10N2O2 B1491595 2-(1-ethyl-1H-pyrazol-4-yl)acetic acid CAS No. 1248927-68-5](/img/structure/B1491595.png)
2-(1-ethyl-1H-pyrazol-4-yl)acetic acid
Overview
Description
“2-(1-ethyl-1H-pyrazol-4-yl)acetic acid” is a chemical compound with the CAS Number: 1340341-61-8 . It has a molecular weight of 168.15 . The IUPAC name for this compound is (1-ethyl-1H-pyrazol-4-yl) (oxo)acetic acid . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H8N2O3/c1-2-9-4-5 (3-8-9)6 (10)7 (11)12/h3-4H,2H2,1H3, (H,11,12) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical form of “this compound” is a powder . It has a molecular weight of 168.15 . It is typically stored at room temperature .Scientific Research Applications
Metabolism and Excretion of Chemical Compounds
The metabolism and excretion of various chemical compounds, including acetic acid derivatives and related structures, have been a focal point of research. Studies have identified specific metabolites in human excretion, shedding light on the metabolic pathways of these compounds. For instance, the metabolism of antioxidant and chemopreventive ellagitannins from foods like strawberries and walnuts has been studied in humans, revealing the formation of microbial metabolites such as urolithin B, a compound with antiangiogenic and hyaluronidase inhibitory properties (Cerdá, Tomás-Barberán, & Espín, 2005). Similarly, the metabolism and excretion of a prostaglandin D2 receptor antagonist, MK-0524, in humans were investigated, highlighting the primary elimination pathways and the formation of glucuronic acid conjugates (Karanam et al., 2007). These studies contribute to understanding the biochemical processing of similar chemical structures in the body.
Impact on Human Health and Nutrition
Research has also delved into how these compounds, once metabolized, impact human health and nutrition. For instance, a study on the effects of colonic administration of short-chain fatty acids (SCFAs), including acetic acid derivatives, showed an increase in fat oxidation and energy expenditure, suggesting a role in weight management and metabolic health (Canfora et al., 2017). Furthermore, the presence of ellagitannin metabolites in human plasma and urine after consuming pomegranate juice was investigated, noting that these compounds, particularly urolithins, may contribute to the health benefits associated with ellagitannin-rich foods (Seeram et al., 2006).
Safety and Hazards
The safety information for “2-(1-ethyl-1H-pyrazol-4-yl)acetic acid” includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-(1-ethylpyrazol-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-9-5-6(4-8-9)3-7(10)11/h4-5H,2-3H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWNAZRIFDYWBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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